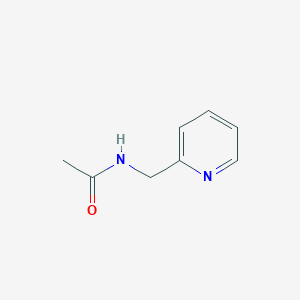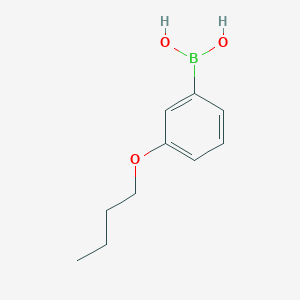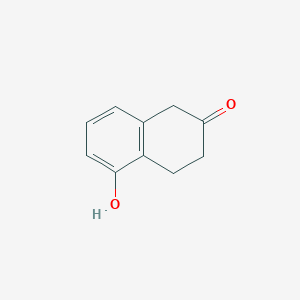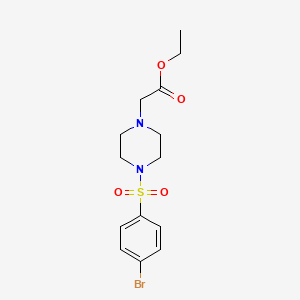
Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate is a chemical compound that is not directly discussed in the provided papers. However, the papers do discuss related compounds that share some structural features, such as a piperazine ring and an ethyl acetate moiety. For instance, the first paper describes a sulfonate reagent with a substituted piperazine structure for use in liquid chromatography derivatization . The second paper details the synthesis of compounds with a piperazinyl acetate structure . These related compounds can provide insight into the potential reactivity and applications of Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including the preparation of intermediates such as substituted piperazines and the subsequent attachment of various moieties. In the first paper, the synthesis of a sulfonate reagent with a piperazine structure is described, which involves the attachment of a fluorophore and a tertiary amino function . The second paper outlines the synthesis of ethyl piperazinyl acetate derivatives, which includes the preparation of labeled piperazine and the use of bromobenzene and benzaldehyde derivatives . These methods could potentially be adapted for the synthesis of Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate by incorporating the appropriate bromophenylsulfonyl group.
Molecular Structure Analysis
The molecular structure of Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate would include a piperazine ring, which is a common feature in many pharmaceuticals and chemical reagents due to its versatility and nitrogen-containing core. The presence of the bromophenylsulfonyl group suggests potential for further chemical modifications, as bromine is a good leaving group in substitution reactions. The ethyl acetate moiety could confer certain solubility properties to the compound. The papers provided do not directly analyze the molecular structure of this specific compound, but they do discuss the importance of the piperazine ring and related functional groups in chemical synthesis .
Chemical Reactions Analysis
The chemical reactivity of Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate can be inferred from the reactivity of similar compounds. The presence of the bromophenylsulfonyl group indicates that this compound could participate in nucleophilic substitution reactions, where the bromine atom is replaced by another nucleophile. The piperazine ring could undergo reactions typical of secondary amines, such as alkylation or acylation. The first paper discusses the use of a sulfonate reagent with a tertiary amino function that can be removed by acid treatment, suggesting potential for selective deprotection strategies .
Physical and Chemical Properties Analysis
While the physical and chemical properties of Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate are not directly provided, we can hypothesize based on the properties of similar compounds. The compound is likely to be a solid at room temperature, with solubility properties influenced by the ethyl acetate and sulfonate groups. The presence of the bromophenyl group could increase the molecular weight and potentially affect the boiling point and melting point. The first paper indicates that the sulfonate reagent they synthesized has a linear range for detection in liquid chromatography, suggesting that Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate might also be amenable to chromatographic analysis .
Applications De Recherche Scientifique
Synthesis and Characterization
- Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate has been utilized in the synthesis of novel carbazole derivatives. These derivatives have shown significant antibacterial, antifungal, and anticancer activities (Sharma, Kumar, & Pathak, 2014).
- The compound has also been employed in the synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, which exhibited promising antiproliferative effects against various human cancer cell lines (Mallesha et al., 2012).
Crystallographic Studies
- Crystallographic studies of Ethyl (3E)-3-[2-(4-bromophenylsulfonyl)hydrazin-1-ylidene]butanoate, a related compound, provided insights into molecular conformations and interactions, enhancing the understanding of the chemical behavior of these molecules (Murtaza et al., 2012).
Antimicrobial and Anticancer Properties
- Piperazine derivatives, including those related to Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate, have been shown to possess significant antimicrobial and anticancer properties. This includes activity against various bacteria and fungi, as well as potential anticancer agents (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Learning and Memory Facilitation
- Some derivatives of Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate have been synthesized to study their effects on learning and memory facilitation in mice, indicating potential neurological applications (Li Ming-zhu, 2012).
Impurity Profile Analysis
- Analytical studies, such as the determination of impurity profiles of similar compounds, are essential for ensuring the quality and safety of pharmaceutical products. These studies help in the development of drugs for treating various conditions (Thomasberger, Engel, & Feige, 1999).
Adenosine Receptor Antagonism
- Derivatives of Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate have been explored for their potential as adenosine A2B receptor antagonists, indicating possible therapeutic applications in conditions related to adenosine receptor signaling (Borrmann et al., 2009).
Safety And Hazards
This compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
Propriétés
IUPAC Name |
ethyl 2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O4S/c1-2-21-14(18)11-16-7-9-17(10-8-16)22(19,20)13-5-3-12(15)4-6-13/h3-6H,2,7-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGAHTVPVGLXTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392527 |
Source


|
| Record name | Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate | |
CAS RN |
1022353-79-2 |
Source


|
| Record name | Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

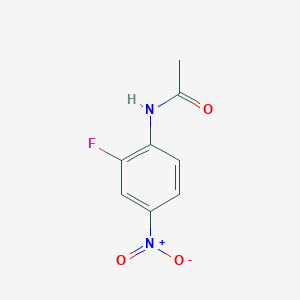
acetate](/img/structure/B1335835.png)
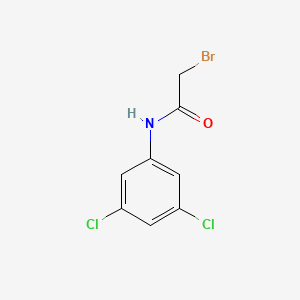
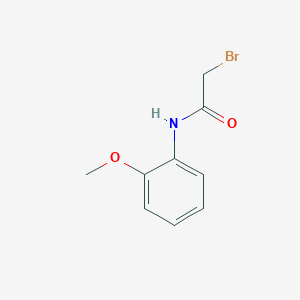
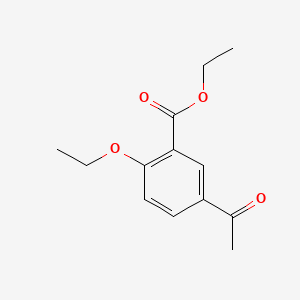
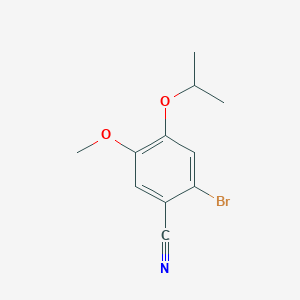
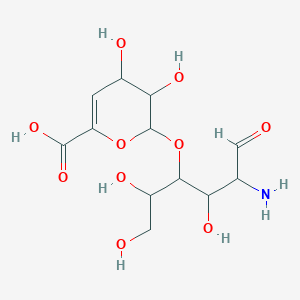
![5-[(3-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B1335857.png)
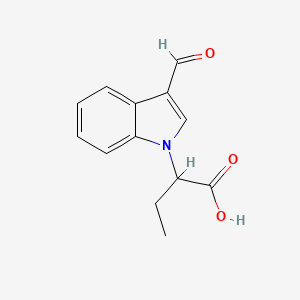
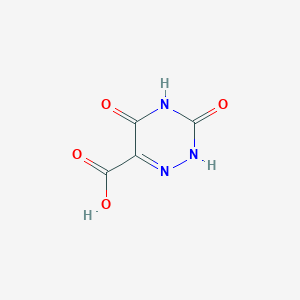
![1-[7-(Diethylamino)-3-coumarinylcarbonyl]imidazole](/img/structure/B1335862.png)
